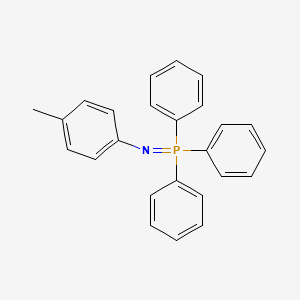

N-(Triphenylphosphoranylidene)-p-toluidine

Description

Structure

3D Structure

Properties

CAS No. |

2327-67-5 |

|---|---|

Molecular Formula |

C25H22NP |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

(4-methylphenyl)imino-triphenyl-λ5-phosphane |

InChI |

InChI=1S/C25H22NP/c1-21-17-19-22(20-18-21)26-27(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-20H,1H3 |

InChI Key |

LFAILBFSCZZJAD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for N Triphenylphosphoranylidene P Toluidine

Classical Approaches to Iminophosphorane Synthesis

The foundational methods for the synthesis of iminophosphoranes, including N-(Triphenylphosphoranylidene)-p-toluidine, have been well-established for decades. These classical routes, primarily the Staudinger and Kirsanov reactions, remain highly relevant and widely practiced in synthetic laboratories.

Staudinger Reaction Variants and Adaptations for this compound Precursors

The Staudinger reaction, discovered by Hermann Staudinger in 1919, is a cornerstone for the synthesis of iminophosphoranes. researchgate.netresearchgate.net The reaction involves the treatment of an organic azide (B81097) with a tertiary phosphine (B1218219), such as triphenylphosphine (B44618). researchgate.net This process is known for its high efficiency and the formation of the iminophosphorane in nearly quantitative yields with the liberation of dinitrogen gas. researchgate.netnih.gov The reaction proceeds through a phosphazide (B1677712) intermediate, which then undergoes a four-membered ring transition state to release N₂ and form the final iminophosphorane product. researchgate.netresearchgate.net

For the specific synthesis of this compound, the precursor required is p-tolyl azide. The reaction with triphenylphosphine is typically rapid and clean. researchgate.netrsc.org The resulting iminophosphorane is relatively stable and can often be isolated and purified. researchgate.net The general reaction is depicted below:

Reaction Scheme for Staudinger Synthesis: p-tolyl-N₃ + P(C₆H₅)₃ → (p-tolyl)-N=P(C₆H₅)₃ + N₂

The reaction conditions are generally mild, often carried out in solvents like tetrahydrofuran (B95107) (THF) or diethyl ether at room temperature or with gentle heating. researchgate.net The high stability of the triphenylphosphine oxide by-product, formed upon subsequent hydrolysis if water is present, provides a strong thermodynamic driving force for the reaction. organic-chemistry.org

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product | Yield | Reference |

| p-tolyl azide | Triphenylphosphine | THF | 65 °C | This compound | High | researchgate.net |

| Phenyl azide | Triphenylphosphine | Not specified | Not specified | Triphenylphosphine phenylimide | Not specified | researchgate.net |

Kirsanov Reaction and Related Halogenation-Amination Routes

The reaction proceeds in two main steps. First, triphenylphosphine reacts with a halogen, such as bromine, to form a triphenylphosphine dibromide. This phosphonium (B103445) salt is then reacted with p-toluidine (B81030). A base is required to neutralize the hydrogen halide that is formed during the reaction. liv.ac.uk

General Kirsanov Reaction Scheme:

P(C₆H₅)₃ + Br₂ → (C₆H₅)₃PBr₂

(C₆H₅)₃PBr₂ + 3 p-toluidine → (p-tolyl)-N=P(C₆H₅)₃ + 2 [p-toluidine-H]⁺Br⁻

This method is advantageous for the synthesis of iminophosphoranes from primary amines directly. liv.ac.uk

Alternative and Modern Synthetic Strategies

With the advancement of synthetic organic chemistry, several modern and alternative methods have been developed for the synthesis of iminophosphoranes, offering improvements in terms of efficiency, safety, and environmental impact.

Phosphonium Salt Intermediates and Deprotonation Routes

The synthesis of this compound can also be achieved through the deprotonation of an appropriate phosphonium salt. This method involves the initial formation of an aminophosphonium salt, which is then treated with a strong base to yield the iminophosphorane. The required N-(p-tolyl)aminotriphenylphosphonium salt can be prepared by reacting triphenylphosphine with a suitable N-p-tolyl-substituted precursor.

The quaternization of phosphines with electrophiles or Brønsted acids is a fundamental and straightforward method for preparing phosphonium salts. researchgate.net For instance, reacting triphenylphosphine with an N-halo-p-toluidine derivative could potentially form the desired aminophosphonium salt. Subsequent deprotonation with a suitable base, such as sodium hydride or an organolithium reagent, would then furnish this compound.

| Phosphonium Salt Precursor | Base | Solvent | Product | Reference |

| N-(p-tolyl)aminotriphenylphosphonium halide | Strong Base (e.g., NaH, BuLi) | Anhydrous, aprotic solvent | This compound | beilstein-journals.org |

| Triphenyl(cyclopropyl)phosphonium bromide | Sodium amide | Not specified | Chiral N-phosphine substituted iminophosphorane | rsc.org |

Multicomponent Reaction Protocols for this compound Analogues

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, represent a highly efficient approach in modern organic synthesis. While specific MCRs for the direct synthesis of this compound are not extensively reported, related protocols for N-aryl iminophosphorane analogues exist. These reactions often offer high atom economy and procedural simplicity.

For instance, a pseudo-three-component reaction involving arynes and N-aryl imines has been described to produce complex heterocyclic structures, indicating the potential for developing MCRs for iminophosphorane synthesis. arabjchem.orgresearchgate.net Another example is the Kabachnik-Fields reaction, a one-pot synthesis of α-aminophosphonates from an aldehyde, an amine, and a dialkyl phosphite, which showcases the potential of MCRs in organophosphorus chemistry. arabjchem.org The development of a direct three-component reaction involving triphenylphosphine, p-toluidine, and a suitable third component to forge the P=N bond in one pot is an area of ongoing research interest.

Electrosynthesis of Iminophosphoranes

Electrosynthesis has emerged as a powerful and sustainable tool in modern organic chemistry, utilizing electric current as a traceless reagent. rsc.org This approach has been successfully applied to the synthesis of iminophosphoranes, offering a green alternative to classical methods that often rely on hazardous reagents. researchgate.netrsc.org

The electrochemical synthesis of N-aryl iminophosphoranes can be achieved through the P-N coupling of a phosphine and a nitrogen source. rsc.org For example, the electrosynthesis of N-sulfonyl iminophosphoranes has been reported from readily available phosphines and sulfonamides using an undivided cell with inexpensive electrodes. researchgate.netrsc.org While this specific example leads to N-sulfonyl derivatives, the principle can be extended to N-aryl iminophosphoranes. A practical electrochemical method for synthesizing aryliminophosphoranes from widely available nitro(hetero)arenes in a continuous-flow system has also been developed. rsc.org This flow chemistry approach offers advantages such as the elimination of a supporting electrolyte and enhanced scalability. rsc.org

Another electrosynthetic route involves the oxidation of P(III) phosphines to P(V) iminophosphorane compounds using an aminating reagent like bis(trimethylsilyl)carbodiimide. liv.ac.ukresearchgate.net This method is operationally simple and avoids the use of hazardous reagents like azides. beilstein-journals.org

Table of Electrochemical Synthesis Parameters for Iminophosphorane Analogues

| Starting Materials | Electrode Materials (Anode/Cathode) | Electrolyte/Solvent | Key Feature | Product Type | Reference |

| Phosphines, Sulfonamides | Glassy Carbon / Nickel | NEt₄I, tert-butanol, acetonitrile | Iodide-mediated, galvanostatic setup | N-sulfonyl iminophosphoranes | researchgate.netrsc.org |

| Nitro(hetero)arenes, Phosphines | Graphite / Graphite | Acetonitrile, Trifluoroacetic acid | Continuous-flow, electrolyte-free | N-aryl iminophosphoranes | rsc.org |

| P(III) Phosphines, Bis(trimethylsilyl)carbodiimide | Not specified | N-Methyl-2-pyrrolidone (NMP) | Paired electrolysis, safe aminating reagent | N-cyano iminophosphoranes | liv.ac.ukbeilstein-journals.orgresearchgate.net |

Reaction Mechanisms and Reactivity of N Triphenylphosphoranylidene P Toluidine

Fundamental Reactivity Modes

The reactivity of N-(Triphenylphosphoranylidene)-p-toluidine is primarily dictated by the polarized P=N double bond, where the nitrogen atom possesses a significant partial negative charge, rendering it both strongly nucleophilic and basic.

Role in Aza-Wittig Reaction Pathways

The Aza-Wittig reaction is the most prominent application of iminophosphoranes like this compound. It serves as a powerful method for the formation of carbon-nitrogen double bonds (imines) and related heterocumulenes. mdpi.comwikipedia.org The general mechanism is analogous to the classic Wittig reaction, involving the nucleophilic attack of the iminophosphorane nitrogen onto a carbonyl or related electrophilic carbon center. mdpi.comwikipedia.org This initial step forms a zwitterionic intermediate, which then typically undergoes a [2+2] cycloaddition to yield a four-membered oxazaphosphetane ring. This intermediate is usually unstable and collapses, eliminating the highly stable triphenylphosphine (B44618) oxide and forming the desired C=N bond. mdpi.com

In its intermolecular manifestation, this compound reacts with a variety of carbonyl-containing compounds to produce a range of products. The reaction with aldehydes and ketones is a direct and high-yielding route to N-aryl imines. wikipedia.org Beyond simple carbonyls, the reaction has been extended to heterocumulenes. For instance, reaction with carbon dioxide yields isocyanates, reaction with carbon disulfide affords isothiocyanates, and reaction with an isocyanate produces carbodiimides. wikipedia.orgclockss.org These transformations highlight the versatility of the Aza-Wittig reaction in constructing key functional groups in organic synthesis.

In some cases, the reaction can be deliberately halted after the initial nucleophilic attack, leading to what is known as an "interrupted" Aza-Wittig reaction. This strategy allows for the trapping of the intermediate and the synthesis of different product classes, such as ureas and carbamates, by coupling the iminophosphorane with CO2 and various nucleophiles. rsc.org

Table 1: Intermolecular Aza-Wittig Reactions

| Reactant | Product | Product Functional Group |

|---|---|---|

| Aldehyde (R-CHO) | N-(p-tolyl)imine | Imine |

| Ketone (R₂C=O) | N-(p-tolyl)imine | Imine |

| Carbon Dioxide (CO₂) | p-tolyl isocyanate | Isocyanate |

The intramolecular version of the Aza-Wittig reaction is a cornerstone of modern heterocyclic chemistry, enabling the synthesis of a vast array of nitrogen-containing ring systems. researchgate.net This powerful strategy involves an iminophosphorane and a carbonyl group (or its equivalent, such as an ester or amide) tethered within the same molecule. The subsequent cyclization reaction, driven by the formation of triphenylphosphine oxide, efficiently constructs rings of various sizes. researchgate.netmdpi.com

This methodology has been successfully employed to synthesize numerous important heterocyclic scaffolds. For example, derivatives of this compound bearing an ortho-acyl group readily undergo intramolecular Aza-Wittig reaction to form quinoline (B57606) derivatives. nih.gov Similarly, the reaction of functionalized vinyl azides with phosphines can generate an iminophosphorane intermediate that cyclizes onto an ester group, providing a versatile route to oxazoles. lookchem.com The scope of this reaction is broad, with demonstrated syntheses of benzofurans, indoles, and complex polycyclic systems under mild conditions. researchgate.netrsc.org

Table 2: Heterocyclic Synthesis via Intramolecular Aza-Wittig Reaction

| Precursor Type | Functional Group for Cyclization | Resulting Heterocycle |

|---|---|---|

| 2-Azidoaryl ketones | Ketone | Quinolines |

| α-Azido ketones/enol acylates | Ester | Oxazoles |

| 2-Azidoethyl benzaldehydes | Aldehyde | Dihydrodiazepines |

Nucleophilic Properties and Superbasicity of the Iminophosphorane Nitrogen

The nitrogen atom in this compound is characterized by high electron density, making it a potent nucleophile and a strong, uncharged Brønsted base. researchgate.netresearchgate.net Iminophosphoranes are often classified as "superbases" due to their high proton affinity. researchgate.net The basicity is a critical factor in their reactivity, particularly in their application as catalysts or reagents in deprotonation reactions. researchgate.net

The basicity of this compound is modulated by the electronic properties of the substituents on both the phosphorus and nitrogen atoms. The three phenyl groups on phosphorus are electron-withdrawing, which slightly tempers the basicity compared to trialkyl-substituted iminophosphoranes. More significantly, the p-tolyl group on the nitrogen influences its basicity. Like aniline (B41778), the nitrogen lone pair in N-aryl iminophosphoranes can be delocalized into the aromatic π-system. libretexts.orgopenstax.org This resonance stabilization lowers the availability of the lone pair for protonation, making N-aryl iminophosphoranes less basic than their N-alkyl counterparts. masterorganicchemistry.com The p-methyl group on the tolyl substituent is weakly electron-donating, making this compound slightly more basic than the parent N-phenyl derivative. The precise strength of these bases can be quantified by pKa measurements of their conjugate acids, with values for related systems reaching as high as 42 in DMSO, demonstrating their exceptional basic strength. researchgate.netrsc.org

Reactions Involving Triphenylphosphoranylidene Moiety Transformations

While the Aza-Wittig reaction involves the cleavage of the P=N bond, other transformations focus on the reactivity of the triphenylphosphoranylidene moiety itself. The phosphorus atom and its phenyl substituents can participate in various reactions.

Iminophosphoranes, including N-aryl derivatives, serve as effective ligands in coordination chemistry, using either the nitrogen lone pair or, in some cases, the phosphorus atom to bind to transition metals like ruthenium and nickel. researchgate.netrsc.org This coordination changes the electronic environment and reactivity of the entire molecule. Furthermore, the synthesis of iminophosphoranes can be achieved through electrochemical methods, involving the oxidative coupling of a P(III) phosphine (B1218219) with a nitrogen source, directly transforming the phosphorus center. rsc.orgacs.org In certain contexts, the reactivity can be shifted away from the P=N core. For example, under electrophilic aromatic substitution conditions, reaction can occur at the electron-rich p-tolyl ring while leaving the iminophosphorane unit intact. rsc.org The most fundamental transformation, however, remains the cleavage to triphenylphosphine oxide, which is the thermodynamic driving force for the Aza-Wittig reaction. nih.gov

Complex Reaction Systems and Mechanistic Studies

This compound is a key component in more complex, multi-step transformations and has been the subject of mechanistic investigations. Tandem or cascade reactions that leverage the in situ formation and subsequent reaction of the iminophosphorane are particularly powerful. A prominent example is the Staudinger/intramolecular Aza-Wittig sequence, where an organic azide (B81097) is first treated with triphenylphosphine to form the iminophosphorane, which then undergoes an immediate intramolecular cyclization without isolation of the intermediate. mdpi.com This one-pot approach has been expanded to include subsequent multicomponent reactions, such as the Castagnoli–Cushman reaction, to rapidly build molecular complexity. mdpi.com Similarly, intermolecular Aza-Wittig reactions have been coupled with Diels-Alder reactions to synthesize substituted pyridines. rsc.org

Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, have provided deep insight into the Aza-Wittig pathway. mdpi.com These studies confirm that the reaction between an iminophosphorane and a carbonyl compound proceeds via a [2+2] cycloaddition mechanism, passing through a four-membered oxazaphosphetidine intermediate. mdpi.comacs.org Computational models have also been used to explore the reaction between isocyanide and iminophosphorane functional groups, revealing a high-energy transition state for the key N-C bond formation. acs.org Such studies are crucial for understanding and predicting the reactivity and for designing new catalytic systems, including versions of the Aza-Wittig reaction that are catalytic in phosphine, which require a complex system to regenerate the active P(III) species from the phosphine oxide byproduct. nih.gov

Reactions with Activated Electrophiles Beyond Carbonyls

This compound, an iminophosphorane, exhibits versatile reactivity towards a wide array of activated electrophiles beyond simple aldehydes and ketones. This reactivity is central to the aza-Wittig reaction, a powerful tool in organic synthesis for the formation of carbon-nitrogen double bonds. wikipedia.orgchem-station.com The general mechanism is analogous to the Wittig reaction, involving the nucleophilic attack of the iminophosphorane on the electrophile, followed by the elimination of triphenylphosphine oxide. wikipedia.org

The scope of the aza-Wittig reaction extends to heterocumulenes such as isocyanates, isothiocyanates, and carbon disulfide, as well as other activated systems like ketenes and anhydrides. These reactions provide access to a diverse range of nitrogen-containing compounds. wikipedia.orgchem-station.com

Isocyanates and Isothiocyanates: The reaction of N-(p-tolyl)iminotriphenylphosphorane with isocyanates and isothiocyanates typically leads to the formation of carbodiimides and isothiocyanates, respectively. For instance, the reaction with phenyl isothiocyanate proceeds to give the corresponding carbodiimide (B86325). This reaction is a key step in the synthesis of various heterocyclic compounds. clockss.org

Carbon Disulfide: Iminophosphoranes react with carbon disulfide to produce isothiocyanates. This transformation is a valuable method for the synthesis of these useful synthetic intermediates. wikipedia.org

Ketenes: The reaction of iminophosphoranes with ketenes provides access to allenes via a [2+2] cycloaddition followed by a retro-[2+2] cycloreversion, or can lead to other products depending on the ketene's substitution pattern.

Anhydrides: Cyclic anhydrides can react with iminophosphoranes in reactions that can lead to the formation of N-substituted imides. The reaction likely proceeds through an initial nucleophilic attack of the iminophosphorane on one of the carbonyl groups of the anhydride (B1165640). nih.gov

The following table summarizes the reactivity of this compound with various activated electrophiles.

| Electrophile | Reagent Example | Product Type |

| Isocyanate | Phenyl isocyanate | Carbodiimide |

| Isothiocyanate | Phenyl isothiocyanate | Carbodiimide |

| Carbon Disulfide | Carbon Disulfide | Isothiocyanate |

| Ketene | Diphenylketene | Allene/Other |

| Anhydride | Phthalic anhydride | N-substituted imide |

Interrupted Aza-Wittig Processes and Diversified Product Formation

A significant advancement in the utility of the aza-Wittig reaction is the concept of the "interrupted" aza-Wittig reaction. In this variation, the intermediate formed from the reaction of the iminophosphorane with an electrophile is trapped by a nucleophile before it can proceed through the typical reaction pathway. This strategy allows for the synthesis of a wider variety of products from a common intermediate. rsc.orgchemrxiv.org

A prime example is the reaction of this compound with carbon dioxide. In the absence of a trapping agent, this reaction would typically yield the corresponding isocyanate. However, by introducing a nucleophile such as an amine, alcohol, or thiol, the intermediate can be intercepted to form ureas, carbamates, and thiocarbamates, respectively. rsc.org This CO2-fixation methodology is particularly useful for the synthesis of these important functional groups. rsc.orgchemrxiv.org

The general scheme for the interrupted aza-Wittig reaction with CO2 is as follows:

Reaction with CO2: The iminophosphorane reacts with carbon dioxide to form a zwitterionic adduct.

Intermediate Formation: This adduct is in equilibrium with a highly reactive isocyanate intermediate.

Nucleophilic Trapping: A nucleophile present in the reaction mixture attacks the isocyanate to form the final product, preventing the formation of the typical aza-Wittig product.

This methodology has been successfully applied to the synthesis of a broad range of products, including radiolabeled compounds for applications in medical imaging. rsc.org

The reaction of iminophosphoranes with acyl chlorides can also be considered an interrupted process. The initially formed acyl-substituted phosphonium (B103445) salt can be intercepted by a nucleophile, leading to the formation of amides. This approach has been utilized in the synthesis of Blatter radicals, where an N-aryliminophosphorane reacts with a 1-(het)aroyl-2-aryldiazene. nih.gov

The following table provides examples of diversified products obtained through interrupted aza-Wittig reactions of this compound.

| Electrophile | Trapping Nucleophile | Product |

| Carbon Dioxide | Amine | Urea |

| Carbon Dioxide | Alcohol | Carbamate |

| Carbon Dioxide | Thiol | Thiocarbamate |

| Aroyl Chloride | Aryldiazene | Blatter Radical |

Applications of N Triphenylphosphoranylidene P Toluidine in Organic Synthesis

Stereoselective and Enantioselective Transformations Mediated by Iminophosphoranes

Iminophosphoranes, particularly when incorporated into bifunctional catalyst systems, have emerged as potent tools for mediating stereoselective and enantioselective reactions. While research often focuses on the broader class of iminophosphoranes, the principles are directly applicable to N-(triphenylphosphoranylidene)-p-toluidine and its derivatives. These catalysts typically combine the strong Brønsted basicity of the iminophosphorane moiety with a hydrogen-bond-donating group, enabling precise control over the stereochemical outcome of a reaction. nih.govacs.org

The design of these catalysts allows for modularity, where the triarylphosphine and the organic azide (B81097) precursor can be varied to fine-tune the catalyst's steric and electronic properties. acs.org This tunability is crucial for achieving high levels of enantioselectivity across a range of substrates.

Key research findings in this area include:

Nitro-Mannich Reaction: Bifunctional iminophosphorane organocatalysts have been successfully applied to the enantioselective nitro-Mannich reaction of nitromethane (B149229) with unactivated ketone-derived imines. acs.org This method allows for the construction of β-nitroamines containing a fully substituted carbon atom with high yields and enantioselectivities. The enhanced basicity of the iminophosphorane, compared to traditional tertiary amine catalysts, is critical for the reaction's success. acs.org

Conjugate Addition Reactions: The first intermolecular enantioselective conjugate addition of nitroalkanes to unactivated α,β-unsaturated esters is catalyzed by a bifunctional iminophosphorane (BIMP) superbase. nih.gov This transformation provides direct access to valuable enantioenriched γ-nitroesters from simple starting materials, achieving high enantiomeric excesses for a broad scope of substrates. nih.gov Computational studies have provided insight into the transition state structures, corroborating the experimentally observed high enantioselectivities. nih.gov

These examples underscore the potential of iminophosphorane-based systems, including structures related to this compound, to catalyze challenging C-C bond-forming reactions with excellent stereocontrol.

Construction of Complex Molecular Architectures

This compound is a key building block in the synthesis of various molecular structures, primarily through the celebrated aza-Wittig reaction. This reaction allows for the formation of carbon-nitrogen double bonds, which are fundamental components of imines, carbodiimides, and a vast number of nitrogen-containing heterocyclic systems.

The most prominent application of this compound and related iminophosphoranes is the aza-Wittig reaction, which provides a reliable method for the synthesis of imines from carbonyl compounds. The reaction mechanism is analogous to the conventional Wittig reaction, involving the formation of a betaine (B1666868) intermediate that collapses to form the imine and triphenylphosphine (B44618) oxide.

This reaction can be performed by generating the iminophosphorane in situ from an azide and triphenylphosphine, which then reacts with an aldehyde or ketone. rsc.org A significant advantage of this method is its broad functional group tolerance.

Beyond simple imine synthesis, the aza-Wittig reaction is instrumental in preparing carbodiimides. When an iminophosphorane, such as this compound, reacts with an isocyanate, the initial aza-Wittig reaction forms a carbodiimide (B86325). This reaction can sometimes be a competing pathway, as seen in CO2-fixation reactions where the isocyanate intermediate can react with a second molecule of the iminophosphorane to yield a symmetrical carbodiimide. rsc.org

Table 1: Synthesis of Imines via Aza-Wittig Reaction

| Carbonyl Compound | Iminophosphorane Source | Product | Yield | Reference |

| Aldehydes | α-Heteroatom Substituted Methyl Azides + PPh₃ | α-Heteroatom Substituted Imines | Not specified | rsc.org |

| Benzaldehyde | p-Toluidine (B81030) + TPPSA | N-(phenylmethylene)-p-toluidine | 90% | nih.gov |

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and natural products. nih.govnih.gov The intramolecular aza-Wittig reaction is a powerful strategy for the synthesis of these important structures. chalmers.se This transformation involves an iminophosphorane tethered to a carbonyl group within the same molecule, leading to cyclization and the formation of a nitrogen-containing ring system.

Research has demonstrated the utility of this approach in constructing a variety of heterocyclic frameworks. For instance, iminophosphorane intermediates generated during multicomponent reactions can undergo intramolecular aza-Wittig cyclization to produce highly substituted 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net This strategy highlights the efficiency of combining iminophosphorane chemistry with other synthetic methodologies to rapidly build molecular complexity.

The versatility of this method allows for the synthesis of diverse heterocyclic systems, including:

Pyrrolidine-2,5-diones researchgate.net

1,3,4-Oxadiazoles researchgate.net

Tetrahydroindazoles researchgate.net

Pyrimidines clockss.org

The synthesis of these heterocycles often proceeds under mild conditions and tolerates a wide range of functional groups, making it a valuable tool in medicinal chemistry and materials science. nih.gov

Utility in Advanced Synthetic Strategies

The reactivity profile of this compound extends to its use in sophisticated synthetic strategies that emphasize efficiency and the creation of novel materials. Its application in multicomponent reaction design and polymer synthesis showcases its advanced utility.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are highly valued for their atom economy and efficiency. rsc.org Iminophosphoranes, generated in situ, are excellent components for MCRs.

A notable example is the use of imines generated from the Staudinger/aza-Wittig tandem reaction in various MCRs. These transiently formed imines can be trapped by other components in the reaction mixture to construct complex molecules in a one-pot fashion. Such reactions include:

Staudinger β-lactam synthesis: Reaction with diazo carbonyl compounds. rsc.org

Castagnoli–Cushman reaction: Reaction with cyclic anhydrides. rsc.org

Ugi and azido-Ugi reactions: Reaction with isocyanides and carboxylic acids or TMS-azide. rsc.org

Furthermore, N-isocyaniminotriphenylphosphorane, a related reagent, has been employed in four-component reactions to synthesize disubstituted 1,3,4-oxadiazoles, demonstrating the power of iminophosphorane chemistry in the design of novel MCRs. researchgate.net The use of p-toluidine in other MCRs to produce highly functionalized γ-lactam derivatives further illustrates the importance of this amine scaffold in complex reaction design. nih.gov

Table 2: Multicomponent Reactions Involving Iminophosphorane-Related Species

| Reaction Type | Reactants | Product | Key Features | Reference |

| Four-Component Reaction | N-Isocyaniminotriphenylphosphorane, Phenylacetylenecarboxylic Acid, Chloroacetone Derivatives, Primary Amines | Disubstituted 1,3,4-Oxadiazoles | Intramolecular aza-Wittig reaction of an iminophosphorane intermediate | researchgate.net |

| Staudinger/aza-Wittig/Ugi | α-Heteroatom Substituted Methyl Azide, Aldehyde, PPh₃, Isocyanide, Carboxylic Acid | Acyclic Bisamides | In situ generation of a rare imine component | rsc.org |

| Three-Component Reaction | Amines, Aldehydes, Pyruvate Derivatives | 3-Amino 1,5-dihydro-2H-pyrrol-2-ones | p-Toluidine used as the amine component | nih.gov |

Polyphosphazenes are a major class of inorganic-organic hybrid polymers with a backbone of alternating phosphorus and nitrogen atoms. wikipedia.org These polymers exhibit a wide range of properties, making them suitable for applications from biomedicine to advanced materials. The polymerization of phosphoranimines (iminophosphoranes) is a key method for the controlled synthesis of polyphosphazenes. nih.govkpi.ua

One advanced method involves the living cationic polymerization of phosphoranimines, which allows for precise control over molecular weight and results in polymers with narrow polydispersities. cmu.edugoogle.com In this process, an initiator like PCl₅ reacts with a phosphoranimine monomer to generate a cationic species that propagates the polymerization.

Amino phosphoranimines, such as R-NH(CF₃CH₂O)₂P=NSiMe₃ where R can be a p-tolyl group, have been synthesized and used as chain-capping agents or as part of initiator molecules. cmu.edu This allows for the creation of well-defined telechelic (end-functionalized) polyphosphazenes. For example, ditelechelic polymers can be prepared by quenching living poly(dichlorophosphazene) (B1141720) chains with amino phosphoranimines. cmu.edu This approach enables the synthesis of block copolymers and polymers with reactive end-groups for further functionalization. nih.gov

Continuous Flow Synthesis Methodologies

The application of continuous flow technologies to organic synthesis has witnessed a significant surge, offering advantages in safety, efficiency, and scalability over traditional batch processes. In the context of this compound, continuous flow methodologies are primarily explored for their potential to streamline the aza-Wittig reaction, a cornerstone of this reagent's utility in forming carbon-nitrogen double bonds. This section delves into the research findings surrounding the adaptation of reactions involving this compound to continuous flow systems.

The primary motivation for moving the aza-Wittig reaction into a continuous flow setup is to enable a more controlled, automated, and efficient synthesis of valuable compounds such as carbodiimides and various N-heterocycles. Research in this area has often focused on the use of polymer-supported reagents to simplify purification and product isolation, a key advantage in flow chemistry.

A significant advancement that facilitates the use of iminophosphoranes like this compound in flow systems is the development of polymer-supported triphenylphosphine reagents. These solid-phase reagents can be packed into columns or reactors, allowing for the in situ generation of the iminophosphorane from an azide precursor, followed by its immediate reaction with an aldehyde or isocyanate. The polymer-bound triphenylphosphine oxide byproduct is retained within the reactor, allowing for the continuous elution of the desired product in a purified form.

One study detailed the synthesis of a triphenylphosphine reagent on a non-cross-linked polystyrene support, which demonstrated superior reactivity compared to its cross-linked counterparts. cmu.edu This soluble polymer-supported phosphine (B1218219) reacted rapidly with azides to form iminophosphoranes, which then smoothly reacted with various aldehydes to produce imines in high yields and purities. cmu.edu The ease of separation of the polymeric phosphine oxide by simple precipitation and filtration makes this approach highly amenable to flow processes. cmu.edu

The table below summarizes the scope of the Staudinger/aza-Wittig reaction using a soluble triphenylphosphine polymer, showcasing its potential for integration into a continuous flow process for the synthesis of various imines.

Table 1: Synthesis of Imines using a Polymer-Supported Triphenylphosphine in a Batch Process Amenable to Flow Chemistry cmu.edu

| Entry | Azide | Aldehyde | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzyl azide | Benzaldehyde | N-Benzylidenebenzylamine | 92 |

| 2 | Benzyl azide | p-Tolualdehyde | N-(4-Methylbenzylidene)benzylamine | 95 |

| 3 | Benzyl azide | p-Anisaldehyde | N-(4-Methoxybenzylidene)benzylamine | 90 |

| 4 | Benzyl azide | p-Chlorobenzaldehyde | N-(4-Chlorobenzylidene)benzylamine | 88 |

| 5 | Phenyl azide | Benzaldehyde | N-Phenylbenzylideneamine | 93 |

While the above study demonstrates the principle with various azides and aldehydes, the direct application to this compound in a continuous flow synthesis of carbodiimides has been a logical extension. The reaction of the iminophosphorane with an isocyanate is a primary route to carbodiimides. In a flow setup, a solution of this compound and a chosen isocyanate would be pumped through a heated reactor coil to afford the corresponding diarylcarbodiimide.

Further research has explored the development of monolithic triphenylphosphine reagents for use in flow chemistry. These monolithic columns offer excellent flow-through properties and high reactivity, making them ideal for multi-step synthesis sequences. A study by Smith et al. described the development of a new monolithic triphenylphosphine reagent and its application in a flow Staudinger aza-Wittig reaction sequence to produce imines and amines. researchgate.net This work highlights the practical potential of carrying out such transformations in an automated fashion. researchgate.net

The general scheme for a continuous flow aza-Wittig reaction for carbodiimide synthesis would involve the following steps:

Preparation of a stock solution of this compound in a suitable solvent (e.g., THF, toluene).

Preparation of a stock solution of the desired isocyanate.

Pumping the two solutions through a T-mixer into a heated reactor coil.

Continuous collection of the product stream containing the carbodiimide and triphenylphosphine oxide.

In-line or subsequent purification, often simplified by the use of polymer-supported reagents or scavengers.

Although specific data tables for the continuous flow synthesis of carbodiimides using this compound are not extensively reported in the reviewed literature, the principles established by related studies on polymer-supported and monolithic phosphine reagents strongly support the feasibility and advantages of such an approach. The development of automated multi-step flow synthesis platforms further underscores the potential for integrating the formation of the iminophosphorane and its subsequent aza-Wittig reaction into a seamless, efficient process. researchgate.net

Coordination Chemistry and Catalytic Roles of N Triphenylphosphoranylidene P Toluidine

Iminophosphoranes as Ligands in Transition Metal Chemistry

Iminophosphoranes, or phosphine (B1218219) imines, are powerful ligands in transition metal chemistry. Their strong σ-donating ability, comparable to that of phosphines and N-heterocyclic carbenes (NHCs), allows them to form stable complexes with a wide range of transition metals. The electronic properties of the iminophosphorane ligand can be systematically tuned by modifying the substituents on both the phosphorus and nitrogen atoms, enabling fine control over the reactivity of the resulting metal complex.

The parent compound, N-(Triphenylphosphoranylidene)-p-toluidine, is typically synthesized through the Staudinger reaction, which involves the reaction of triphenylphosphine (B44618) with p-tolyl azide (B81097). This method provides a straightforward and high-yielding route to the iminophosphorane.

The true versatility of this system lies in the potential for creating a diverse library of derived ligands. The design of these ligands generally follows two primary strategies:

Modification of the N-aryl group: The p-toluidine (B81030) moiety can be replaced with other substituted anilines. Introducing functional groups at various positions on the N-aryl ring can create ligands with tailored electronic and steric profiles or introduce secondary coordinating sites. For instance, introducing a coordinating group (e.g., phosphino, alkoxy, or amino group) at the ortho position of the N-aryl ring can lead to the formation of bidentate or pincer-type ligands.

Modification of the P-aryl groups: Replacing one or more of the phenyl groups on the phosphorus atom with other aryl or alkyl substituents allows for further tuning of the ligand's properties. Electron-withdrawing or electron-donating groups on these rings directly influence the electron density at the phosphorus and nitrogen atoms, thereby modulating the ligand's donor strength.

Synthetic routes to more complex, N-substituted anilidophosphine ligands, which are precursors to related iminophosphoranes, often involve multi-step sequences. These can include coupling reactions to build the desired aniline (B41778) framework, followed by phosphination. nih.gov For example, a brominated aniline can undergo a halide-lithium exchange and subsequent reaction with a chlorophosphine to introduce the phosphorus moiety. nih.gov Such modular strategies allow for the systematic synthesis of ligands with precisely controlled structures for applications in coordination chemistry and catalysis. nih.govresearchgate.net

This compound typically coordinates to transition metals as a monodentate, neutral ligand through its nitrogen atom. The P-N-M bond angle is a key structural parameter and can vary depending on the metal center and the steric bulk of the ligand.

When derivatized to include additional donor atoms, these iminophosphorane ligands can exhibit a variety of coordination modes, leading to the formation of stable chelate complexes. Common coordination motifs include:

Bidentate [P,N] Coordination: Ligands incorporating a phosphine group on the N-aryl ring can coordinate through both the imine nitrogen and the phosphine phosphorus, forming a stable five- or six-membered chelate ring. Such coordination is seen in related bis(diphenylphosphino)amine systems with metals like palladium and nickel. nih.govresearchgate.net

Bidentate [N,O] or [N,N] Coordination: The introduction of ether, hydroxyl, or amine functionalities on the ligand backbone enables chelation through nitrogen and oxygen or through two distinct nitrogen atoms.

Pincer-type [P,N,P] or [N,N,N] Coordination: More elaborate designs can lead to tridentate pincer ligands that bind to a metal center in a meridional fashion, imparting significant thermal stability and kinetic inertness to the resulting complexes.

These ligands form complexes with a wide array of transition metals, including but not limited to palladium researchgate.netnih.govresearchgate.net, nickel nih.govresearchgate.netnih.govrsc.orgresearchgate.net, iridium researchgate.netnih.govfu-berlin.de, and ruthenium rsc.org. The formation of these complexes is typically achieved by reacting the iminophosphorane ligand with a suitable metal precursor, such as a metal halide or acetate (B1210297) salt. researchgate.netmdpi.com The resulting complexes have been investigated for their potential in various catalytic applications.

Homogeneous Catalysis Mediated by Iminophosphorane Complexes

The development of efficient homogeneous catalysts is a cornerstone of modern organic synthesis. Complexes derived from iminophosphorane ligands are promising candidates for mediating a range of important chemical transformations due to their tunable nature and strong donor properties.

Palladium- and nickel-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds. wikipedia.orgwikipedia.orgorganic-chemistry.orgrsc.org The performance of these catalytic systems is highly dependent on the nature of the supporting ligand, which influences the stability and reactivity of the active metal center. While phosphines and N-heterocyclic carbenes are the most common ligands, iminophosphoranes represent a valuable alternative.

Complexes of this compound and its derivatives are potential catalysts for several key cross-coupling reactions:

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. nih.govlibretexts.orgnih.gov The ligand's role is to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov

Suzuki-Miyaura Coupling: This versatile reaction involves the coupling of an organoboron reagent with an organic halide, catalyzed by a palladium or nickel complex. rsc.org Nickel catalysts are particularly attractive for their lower cost and ability to activate challenging substrates like aryl chlorides. nih.govrsc.orgresearchgate.netrsc.org The electron-rich nature of iminophosphorane ligands can promote the crucial oxidative addition step.

Heck Reaction: The Heck reaction forms a substituted alkene through the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgyoutube.com Ligand properties are critical for controlling selectivity and catalyst efficiency. mdpi.comlibretexts.org

Stille, Kumada, and Negishi Couplings: These reactions utilize organotin, organomagnesium (Grignard), and organozinc reagents, respectively. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org Nickel and palladium complexes are the catalysts of choice, and the development of new ligands continues to expand the scope and efficiency of these transformations. nih.govorganic-chemistry.org

| Reaction Name | Coupling Partners | Typical Catalyst | Bond Formed |

|---|---|---|---|

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd/Cu | C(sp²)-C(sp) or C(sp)-C(sp) |

| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron Reagent | Pd or Ni | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Heck | Aryl/Vinyl Halide + Alkene | Pd | C(sp²)-C(sp²) |

| Stille | Organic Halide + Organostannane | Pd | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Kumada | Organic Halide + Grignard Reagent (Organomagnesium) | Pd or Ni | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Negishi | Organic Halide + Organozinc Reagent | Pd or Ni | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

The reduction of polar and nonpolar multiple bonds via hydrogenation is a fundamental process in chemical synthesis. Transfer hydrogenation, which uses readily available hydrogen donors like isopropanol (B130326) or formic acid instead of H₂ gas, offers a practical alternative. nih.gov Catalysts for these reactions are often based on late transition metals such as ruthenium rsc.org, iridium researchgate.netfu-berlin.de, and, more recently, earth-abundant metals like iron. nih.gov

The design of the ligand is critical for catalyst activity and selectivity. Iminophosphorane-derived ligands can be used to create well-defined coordination environments around the metal center, potentially influencing the efficiency of hydrogen transfer processes. researchgate.netfu-berlin.de While much of the research has focused on phosphine and amine ligands nih.gov, the structural and electronic similarities of iminophosphoranes make their metal complexes intriguing candidates for catalyzing the hydrogenation of ketones, imines, and other unsaturated substrates. nih.govillinois.eduyoutube.com

The catalytic functionalization of olefins, including their oligomerization to produce higher-value chemicals and their cyclopropanation to form three-membered rings, represents another area where ligand design is paramount. These transformations are often catalyzed by nickel, palladium, or copper complexes. The steric and electronic properties of the ligand sphere dictate the course of the reaction, influencing product selectivity and catalyst turnover. Although less explored for iminophosphorane complexes compared to cross-coupling and hydrogenation, the tunability of ligands derived from this compound suggests potential applicability in this domain.

No Published Catalytic Applications Found for this compound

Despite a comprehensive search of scientific literature and patent databases, no specific information is available regarding the catalytic applications of the chemical compound this compound in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. Furthermore, there are no published reports on its use as an organocatalyst for these types of transformations.

While the broader classes of compounds to which this compound belongs, namely phosphine ligands and iminophosphoranes, are known to be active in various catalytic processes, the specific combination of the triphenylphosphoranylidene group and the p-toluidine moiety has not been documented in the scientific literature for the requested applications.

Therefore, it is not possible to provide an article with detailed research findings, data tables, or an in-depth discussion on the catalytic roles of this compound as outlined in the user's request. The absence of such information suggests that this specific compound may not have been explored for these catalytic purposes, or if it has, the results have not been published in publicly accessible domains.

Theoretical and Computational Investigations of N Triphenylphosphoranylidene P Toluidine Chemistry

Electronic Structure Analysis and Frontier Orbital Theory

The electronic characteristics of N-(Triphenylphosphoranylidene)-p-toluidine are central to its reactivity. Computational methods, particularly Density Functional Theory (DFT), are employed to model its molecular orbitals and understand electron distribution.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is typically associated with nucleophilic character, while the LUMO represents electrophilic character. libretexts.org The energy and symmetry of these frontier orbitals dictate the feasibility and pathway of chemical reactions. wikipedia.org

In iminophosphoranes, DFT calculations reveal that the HOMO is often localized on the iminophosphorane moiety, highlighting its electron-donating (nucleophilic) nature. rsc.org The energy of the HOMO and LUMO, and the resulting HOMO-LUMO gap, are critical parameters. A smaller energy gap generally suggests higher reactivity, as it facilitates electronic transitions and interactions with other molecules. researchgate.net For instance, DFT calculations on related iminophosphoranes have been used to compare their electronic properties to analogous phosphines and phosphine (B1218219) oxides, providing a quantitative basis for their distinct reactivity profiles. rsc.org

Quantum theoretical calculations, such as those performed with DFT methods like B3LYP using basis sets like 6-311+G*, can precisely determine these orbital energies and map the molecular electrostatic potential (MEP). researchgate.net The MEP surface visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, confirming the reactive sites. researchgate.netresearchgate.net

Table 1: Illustrative Frontier Orbital Energies (Calculated for a Generic Iminophosphorane) Note: This table is illustrative. Actual values for this compound require specific calculation.

| Molecular Orbital | Energy (eV) | Typical Localization |

|---|---|---|

| HOMO | -5.8 | P-N bond, p-toluidine (B81030) ring |

| LUMO | -1.2 | Triphenylphosphine (B44618) aromatic rings |

| HOMO-LUMO Gap | 4.6 | - |

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are indispensable for tracing the intricate steps of reactions involving this compound. DFT studies allow for the mapping of potential energy surfaces, providing a detailed picture of how reactants evolve into products. acs.orgacs.org

A crucial aspect of mechanistic studies is the identification and characterization of transition states—the highest energy points along a reaction coordinate. rsc.org Computational methods can precisely calculate the geometry and energy of these fleeting structures. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter that governs the reaction rate. rsc.orgresearchgate.net

For example, in the cyclopalladation of iminophosphoranes, DFT calculations have been used to compute the activation barriers for different reaction pathways. acs.org These calculations can explain experimental observations, such as why one regioisomer (e.g., the endo product) is favored over another (exo). acs.orgacs.org By comparing the activation energies for competing pathways, chemists can predict reaction outcomes and understand the factors controlling selectivity, such as kinetic versus thermodynamic control. acs.orgacs.org Various computational methods, including the Horowitz & Metzger and Coats & Redfern models, can be applied to determine the kinetic parameters of a reaction. researchgate.netijcce.ac.ir

Table 2: Sample Calculated Activation Energies for a Hypothetical Reaction Pathway Note: This table is for illustrative purposes.

| Reaction Step | Pathway | Calculated Activation Energy (kcal/mol) | Control Type |

|---|---|---|---|

| C-H Activation | Endo | 18.5 | Thermodynamic |

| C-H Activation | Exo | 20.1 | Kinetic |

Beyond transition states, computational studies can identify and characterize all intermediates along a reaction pathway. researchgate.net In multi-step reactions, such as the Staudinger reaction used to synthesize iminophosphoranes, phosphazide (B1677712) intermediates can be detected and their relative stabilities assessed using DFT calculations at levels like B3LYP/6-311++G**. tandfonline.com

Computational modeling can map out entire reaction mechanisms. For instance, in the reaction of triphenylphosphoranylidenesuccinic anhydride (B1165640) with p-toluidine, the proposed pathway involves nucleophilic attack followed by ring-opening and subsequent steps, which can be modeled to understand the formation of the final phosphonium (B103445) salt product. scielo.br Similarly, DFT calculations have been instrumental in explaining the regioselectivity of the palladation of various iminophosphoranes, showing how the electronic and steric properties of substituents guide the reaction to form specific products. acs.orgacs.org These studies can reveal complex, non-intuitive mechanisms, such as outer-sphere ion pair formation or cooperative pathways between metal centers and ligands. researchgate.net

Prediction of Spectroscopic Parameters and Structure-Reactivity Correlations

Computational chemistry offers the ability to predict various spectroscopic properties of molecules like this compound. By performing geometry optimization followed by frequency calculations (often using DFT methods), it is possible to simulate infrared (IR) spectra. researchgate.netarxiv.org These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. researchgate.net High-throughput computational approaches are being used to generate databases of IR spectra for numerous phosphorus-containing molecules. arxiv.org

Furthermore, NMR chemical shifts (¹H, ¹³C, ³¹P) can be calculated, providing another powerful tool for structural elucidation. researchgate.nettandfonline.com For example, calculated ³¹P NMR data can help distinguish between different phosphorus environments, such as in N-bonded iminophosphoranes versus other phosphorus-containing species. acs.org

These computational tools also enable the establishment of structure-reactivity correlations. By systematically modifying the structure of the iminophosphorane in silico (e.g., changing substituents on the phenyl rings) and calculating properties like orbital energies or activation barriers, researchers can develop a quantitative understanding of how specific structural features influence reactivity. This predictive capability is invaluable for designing new reagents and catalysts with tailored properties.

Advanced Computational Methodologies in Phosphorane Chemistry

The field of computational chemistry is continuously evolving, with new methods being developed to tackle increasingly complex chemical problems. In phosphorane chemistry, researchers are moving beyond standard DFT calculations to employ more sophisticated techniques. arxiv.orgnih.gov

These advanced methodologies include:

High-level ab initio methods: While computationally expensive, methods like Coupled Cluster (CC) theory can provide benchmark-quality energies for smaller systems, which can be used to validate the accuracy of more efficient DFT functionals.

Quantum Mechanics/Molecular Mechanics (QM/MM): For very large systems, such as an enzyme or a complex catalytic system, QM/MM methods allow the reactive center to be treated with a high level of quantum theory while the surrounding environment is modeled using less demanding classical molecular mechanics.

Quantum computing algorithms: Emerging technologies like the quantum phase estimation (QPE) algorithm are being explored for chemical calculations. arxiv.org These methods hold the promise of performing full configuration interaction calculations with greater efficiency than classical computers, which could revolutionize the accuracy of theoretical predictions for complex molecules like phosphoranes. arxiv.org

Fragment-based approaches: In this method, the properties of a large molecule are calculated by studying its constituent fragments, which can be a computationally efficient way to screen large numbers of compounds or study complex natural products. nih.gov

These advanced techniques, combined with established DFT methods, are pushing the boundaries of what can be studied computationally, providing ever more detailed and accurate insights into the chemistry of this compound and other phosphorus(V) compounds. youtube.comyoutube.com

Table of Mentioned Compounds

| Compound Name | IUPAC Name or Description |

|---|---|

| This compound | N-(4-methylphenyl)-1,1,1-triphenyl-λ⁵-phosphanimine |

| Triphenylphosphine | Triphenylphosphane |

| p-Toluidine | 4-Methylaniline |

| Triphenylphosphoranylidenesuccinic anhydride | 3-(Triphenyl-λ⁵-phosphanylidene)dihydrofuran-2,5-dione |

| Phosphazide | An azide (B81097) adduct of a phosphine |

| Phosphonium salt | A salt containing a tetracoordinate, positively charged phosphorus atom |

Analytical and Spectroscopic Methodologies for N Triphenylphosphoranylidene P Toluidine Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of N-(Triphenylphosphoranylidene)-p-toluidine in solution. By analyzing the ¹H, ¹³C, and ³¹P nuclei, a complete picture of the molecular framework is assembled.

¹H NMR: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. For this compound, the spectrum is characterized by distinct regions corresponding to the protons of the p-toluidine (B81030) and triphenylphosphine (B44618) moieties. The aromatic protons of the triphenylphosphine groups typically appear as a complex multiplet in the range of δ 7.30–7.80 ppm. The protons on the p-tolyl group appear as two doublets in the aromatic region, characteristic of a para-substituted benzene ring, while the methyl group protons give rise to a singlet at approximately δ 2.20 ppm.

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum shows distinct signals for the methyl carbon, the aromatic carbons of the p-tolyl ring, and the carbons of the three phenyl rings attached to the phosphorus atom. The carbons of the phenyl rings exhibit characteristic splitting patterns due to coupling with the ³¹P nucleus.

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for this class of compounds. This compound exhibits a single resonance in the ³¹P NMR spectrum, confirming the presence of a single phosphorus environment. The chemical shift for such iminophosphoranes typically falls within a characteristic range, providing strong evidence for the P=N bond. For triphenylphosphine derivatives, these shifts are often observed in the range of δ 40-45 ppm.

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -C₆H₄-CH₃ | ~2.20 | Singlet (s) |

| -C₆H₄-CH₃ | ~6.80-7.10 | Multiplet (m) | |

| -P(C₆H₅)₃ | ~7.30-7.80 | Multiplet (m) | |

| ¹³C | -C₆H₄-CH₃ | ~21.0 | Quartet |

| -C₆H₄-CH₃ | ~118.0-145.0 | Multiple signals | |

| -P(C₆H₅)₃ (ipso) | ~133.0 (d, ¹JCP) | Doublet (d) | |

| -P(C₆H₅)₃ (o, m, p) | ~128.0-134.0 | Multiple signals (some as doublets due to JCP) | |

| ³¹P | P(Ph)₃ | ~5-15 | Singlet (s) |

Vibrational Spectroscopy (Infrared) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

The most significant band in the spectrum is associated with the P=N double bond stretching vibration, which is a defining feature of iminophosphoranes. This vibration typically appears in the region of 1300-1400 cm⁻¹. Other key absorptions include the aromatic C-H stretching vibrations above 3000 cm⁻¹, the aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and the C-H bending vibrations. The spectrum also shows features characteristic of the p-toluidine and triphenylphosphine fragments. For instance, bands corresponding to the N-H stretching of the parent p-toluidine (around 3300-3500 cm⁻¹) are absent, confirming the formation of the P=N bond.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Aryl-H | 3000-3100 |

| Aliphatic C-H Stretch | -CH₃ | 2850-2960 |

| Aromatic C=C Stretch | Aryl C=C | 1450-1600 |

| P=N Stretch | P=N | 1300-1400 |

| C-N Stretch | Aryl-N | 1250-1350 |

| P-C Stretch | P-Aryl | ~1100 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pathways, which provides further structural confirmation. In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the compound will exhibit a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its exact mass.

Tandem mass spectrometry (MS/MS) studies on protonated N-(triphenyl-λ⁵-phosphanylidene) derivatives have revealed an unusual and characteristic fragmentation pattern. researchgate.net Collision-induced dissociation of the [M+H]⁺ ion does not lead to the expected simple cleavage of the P=N bond. Instead, a signature fragment corresponding to triphenylphosphine oxide (TPPO) is generated as a major product. researchgate.net This observation is initially counterintuitive as the parent molecule contains a P=N bond, not a P-O bond. A plausible mechanism has been proposed involving an intramolecular rearrangement where the oxygen atom (from residual water or solvent in the mass spectrometer) shifts from carbon to phosphorus via a four-membered ring transition state (P-O-C-N). researchgate.net This distinct fragmentation behavior, leading to the formation of TPPO, serves as a key diagnostic tool for identifying this class of compounds. researchgate.net

X-ray Diffraction Techniques for Solid-State Structural Elucidation

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related structures, such as N-(3-Nitrobenzylidene)-p-toluidine, provides insight into the type of data obtained. nih.gov An X-ray crystallographic study would confirm the geometry around the phosphorus atom, which is expected to be nearly tetrahedral, and the planarity of the p-toluidine ring. Key structural parameters determined would include the P=N, P-C, and N-C bond lengths, as well as the P-N-C and C-P-C bond angles. Furthermore, the analysis reveals intermolecular interactions, such as π–π stacking or hydrogen bonds, which govern the crystal packing. Such studies on related N-(triphenyl-λ⁵-phosphanylidene) derivatives have unequivocally confirmed the presence of a P=N double bond, corroborating the structural information inferred from NMR and IR spectroscopy. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 13.413 (2) |

| b (Å) | 13.115 (2) |

| c (Å) | 7.104 (1) |

| Volume (ų) | 1249.7 (3) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.277 |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly cyclic voltammetry (CV), are used to investigate the redox properties of this compound. CV measures the current response of a compound to a linearly cycled potential sweep, providing information about oxidation and reduction potentials.

Studies on iminophosphoranes have shown that these compounds are redox-active. researchgate.net The cyclic voltammogram of this compound is expected to show an irreversible oxidation wave at a positive potential. This oxidation is associated with the removal of an electron from the molecule, likely from the electron-rich iminophosphorane moiety or the p-toluidine ring system. The electrochemical behavior of related N,N-dimethyl-p-toluidine has been studied, showing a one-electron oxidation to form a radical cation. The exact potential of this oxidation for the title compound would be influenced by the strong electron-donating character of the triphenylphosphoranylidene group. These electrochemical studies are valuable for understanding the electronic structure of the molecule and its potential applications in areas like catalysis where electron transfer processes are key. frontiersin.org

Future Research Directions and Perspectives on N Triphenylphosphoranylidene P Toluidine

Development of Novel Synthetic Routes

The classical methods for synthesizing iminophosphoranes, the Staudinger and Kirsanov reactions, have been the bedrock for accessing compounds like N-(Triphenylphosphoranylidene)-p-toluidine. However, future research is geared towards developing more efficient, sustainable, and atom-economical synthetic routes.

A significant area of development is the exploration of electrochemical methods for the synthesis of iminophosphoranes. Recent studies have demonstrated the electrosynthesis of various iminophosphoranes from commercially available phosphines, offering a safer alternative to the traditional Staudinger reaction which often requires the use of potentially hazardous organic azides. rsc.orgrsc.org This electrochemical approach has been shown to tolerate a variety of electronically diverse triarylphosphines, suggesting its applicability to the synthesis of this compound and its derivatives. rsc.org The development of continuous flow systems for the electrosynthesis of aryliminophosphoranes further enhances the scalability and safety of this method. researchgate.net

Future research will likely focus on optimizing these electrochemical conditions for N-aryl iminophosphoranes with diverse substitution patterns on the aryl ring. The goal is to develop a robust and general protocol that allows for the synthesis of a library of compounds with tunable electronic and steric properties, including this compound. Furthermore, the development of catalytic variants of the Staudinger and aza-Wittig reactions, where the phosphine (B1218219) or phosphine oxide is regenerated in situ, presents another promising avenue for more sustainable synthesis.

A comparative look at established and emerging synthetic strategies is presented in Table 1.

| Synthetic Route | Description | Future Research Focus |

| Staudinger Reaction | Reaction of a phosphine with an organic azide (B81097) to produce an iminophosphorane and dinitrogen gas. | Development of catalytic versions and use of safer azide precursors. |

| Kirsanov Reaction | Reaction of a primary amine with a phosphorus pentahalide or a triarylphosphine dihalide. | Milder reaction conditions and broader substrate scope. |

| Electrochemical Synthesis | Anodic oxidation of phosphines in the presence of an amine source. | Optimization for N-aryl iminophosphoranes and scale-up using flow chemistry. rsc.orgresearchgate.net |

Exploration of Expanded Reactivity and Selectivity

The reactivity of this compound is largely centered around the aza-Wittig reaction, where it reacts with carbonyl compounds to form imines. However, there is considerable scope for exploring and expanding its reactivity profile. The electronic nature of the p-tolyl group, being weakly electron-donating, influences the nucleophilicity of the nitrogen atom, and by extension, the reactivity of the iminophosphorane.

Future investigations will likely delve into the diastereoselective and enantioselective aza-Wittig reactions employing chiral auxiliaries or catalysts. The development of bifunctional iminophosphorane catalysts, which incorporate a Brønsted basic iminophosphorane moiety and a hydrogen-bond donor, has opened up new possibilities for asymmetric catalysis. nih.gov By strategically modifying the chiral scaffold and the substituents on the triarylphosphine part of the iminophosphorane, it is possible to create a range of catalysts with fine-tuned basicity and steric properties to control selectivity. nih.gov

Furthermore, the reactivity of this compound towards a wider range of electrophiles beyond carbonyls is an area ripe for exploration. This includes reactions with isocyanates, carbon dioxide, and other heterocumulenes. The intramolecular reactions of suitably functionalized N-aryl iminophosphoranes to construct complex heterocyclic scaffolds is another promising direction. researchgate.netorganic-chemistry.org A deeper understanding of the factors governing chemoselectivity in reactions involving multifunctional substrates will be crucial for expanding the synthetic utility of this reagent.

Rational Design of Enhanced Catalytic Systems

The strong Brønsted basicity of iminophosphoranes makes them attractive candidates for use in organocatalysis. The rational design of enhanced catalytic systems based on the this compound scaffold is a key area for future research. The development of bifunctional iminophosphorane (BIMP) organocatalysts, which combine the basicity of the iminophosphorane with a hydrogen-bonding moiety, has proven to be a powerful strategy for promoting a variety of enantioselective transformations. nih.gov

Future work will focus on the design and synthesis of novel BIMP catalysts derived from this compound. This will involve the introduction of chiral backbones and hydrogen-bond donors to create catalysts capable of high stereocontrol. The electronic properties of the p-tolyl group can be systematically varied to modulate the basicity of the iminophosphorane and, consequently, the activity of the catalyst. For instance, introducing electron-withdrawing or electron-donating groups at different positions on the tolyl ring can provide a range of catalysts with a spectrum of reactivities. nih.gov

The application of these newly designed catalysts in a broader range of asymmetric reactions, such as Michael additions, aldol (B89426) reactions, and Mannich reactions, will be a major focus. The goal is to develop highly active and selective catalysts that can operate under mild conditions and with low catalyst loadings.

Advanced Computational Modeling and Machine Learning Integration

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity and selectivity of chemical reactions. For this compound, DFT calculations can provide valuable insights into the mechanism of the aza-Wittig reaction, including the structures of transition states and the factors that govern stereoselectivity. Computational studies on the effect of substituents on the reactivity of aromatic compounds can be extended to understand how modifications to the p-tolyl group in this compound influence its chemical behavior. ajpchem.orgnih.govresearchgate.netiaea.org

The integration of machine learning (ML) with computational chemistry is poised to revolutionize catalyst design. ML models can be trained on large datasets of computational and experimental data to predict the performance of new catalysts, thereby accelerating the discovery of optimal catalytic systems. For iminophosphorane-based catalysts, ML could be used to predict the enantioselectivity of a reaction based on the structure of the catalyst and the substrates. This data-driven approach can guide the rational design of more efficient and selective catalysts based on the this compound framework.

Future research in this area will involve the development of accurate and transferable ML models for predicting the catalytic activity of iminophosphoranes. This will require the generation of large, high-quality datasets through high-throughput experimentation and computation. The ultimate goal is to create a closed-loop system where ML models propose new catalyst structures, which are then synthesized and tested, with the results being fed back into the model to continuously improve its predictive power.

Emerging Applications in Materials Science and Interdisciplinary Fields

The unique properties of iminophosphoranes, including their strong basicity and thermal stability, make them interesting building blocks for advanced materials. Future research will explore the incorporation of this compound and its derivatives into polymers and other materials to impart specific functionalities. For example, iminophosphoranes have been used in the synthesis of polymers, and the specific properties of the p-tolyl group could be exploited to create materials with tailored optical or electronic properties.

There is growing interest in the application of N-aryl amines and related compounds in organic light-emitting diodes (OLEDs). wjpmr.com The electronic properties of this compound could make it a candidate for use as a host or emissive material in OLEDs. Future research could focus on synthesizing derivatives of this compound with enhanced luminescence and charge-transport properties.

Another potential application is in the development of chemical sensors. The basic nitrogen atom of the iminophosphorane can interact with acidic analytes, leading to a change in its optical or electronic properties. This could be harnessed to create sensors for the detection of specific molecules. The exploration of this compound and its derivatives in these interdisciplinary fields is still in its nascent stages but holds significant promise for the development of new technologies.

Q & A

Q. What are the standard methods for synthesizing N-(Triphenylphosphoranylidene)-p-toluidine?

Methodological Answer: The synthesis typically involves a two-step process:

Formation of the iminophosphorane intermediate : React p-toluidine with triphenylphosphine in the presence of a halogenating agent (e.g., CCl₄ or Br₂) under inert atmosphere to generate the intermediate.

Stabilization : Isolate the product via vacuum distillation or recrystallization from anhydrous solvents like toluene.

This method parallels the synthesis of analogous iminophosphoranes, such as N-(Triphenylphosphoranylidene)aniline, where CO₂ is introduced to drive the reaction .

Q. How is the purity of this compound assessed in academic research?

Methodological Answer: Purity is evaluated using:

- Chromatography : HPLC or GC-MS to detect residual solvents or byproducts.

- Spectroscopy : ¹H/³¹P NMR to confirm structural integrity and quantify impurities.

- Pharmacopeial Standards : Cross-reference USP guidelines for p-toluidine derivatives, which specify limits for heavy metals, moisture, and unreacted amines .

Q. What precautions are required for handling and storing this compound?

Methodological Answer:

- Stability : Store under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and heat, as iminophosphoranes are air-sensitive .

- Safety : Use fume hoods, gloves, and eye protection. Refer to MSDS guidelines for p-toluidine derivatives, which highlight risks of skin irritation and respiratory toxicity .

Q. How is the molecular structure of this compound verified?

Methodological Answer:

- X-ray Crystallography : Use SHELXL or similar software to refine crystal structures, leveraging high-resolution diffraction data .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (exact mass ≈ 352.067 g/mol) .

Advanced Research Questions

Q. How can Staudinger or aza-Wittig reactions involving this compound be optimized?

Methodological Answer:

- Catalytic Conditions : Use anhydrous toluene or THF as solvents. Introduce CO₂ to stabilize intermediates, as shown in aza-Wittig reactions with N-(Triphenylphosphoranylidene)aniline .

- Temperature Control : Maintain 60–80°C to balance reaction rate and decomposition risks. Monitor via TLC or in-situ IR spectroscopy.

Q. What strategies resolve contradictions in reaction yields during heterocycle synthesis?

Methodological Answer:

- Recovery Studies : Spike reaction mixtures with known quantities of p-toluidine and analyze recovery rates via LC-MS to identify side reactions (e.g., hydrolysis) .

- Parameter Screening : Systematically vary solvent polarity, temperature, and stoichiometry. For example, ionic strength adjustments can improve membrane-based purification efficiency by 95% .

Q. How is this compound applied in synthesizing nitrogen-containing heterocycles?

Methodological Answer:

Q. What advanced purification techniques are effective for isolating this compound?

Methodological Answer:

- Membrane Extraction : Use silicone rubber membranes at pH 4–6 to separate p-toluidine derivatives from aqueous waste streams. Optimize flow rates (2–20 mL/min) and ionic strength to achieve >95% recovery .

- Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) to resolve phosphorane byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.